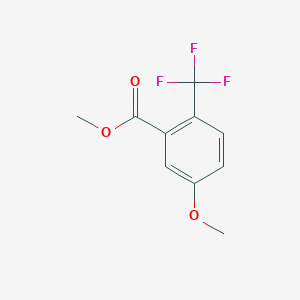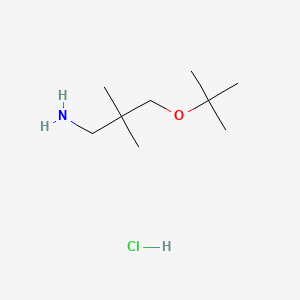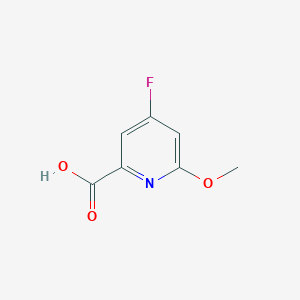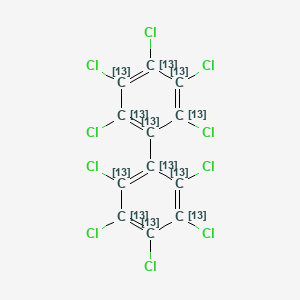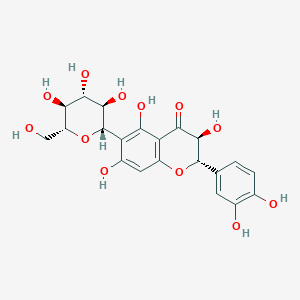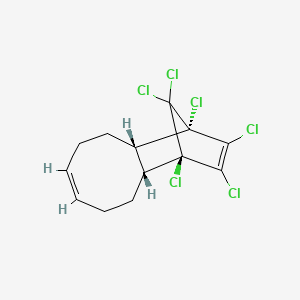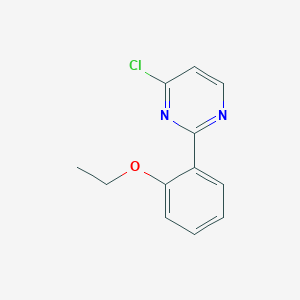
4-Chloro-2-(2-ethoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2-ethoxyphenyl)pyrimidine: is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 4-position and an ethoxyphenyl group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2-ethoxyphenyl)pyrimidine typically involves the reaction of 2-ethoxybenzaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions for several hours
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(2-ethoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethoxyphenyl group can undergo oxidation to form corresponding phenols or reduction to form ethyl derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products:
Nucleophilic Substitution: 2-(2-ethoxyphenyl)pyrimidine derivatives with various functional groups.
Oxidation: 4-Chloro-2-(2-hydroxyphenyl)pyrimidine.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-Chloro-2-(2-ethoxyphenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Agriculture: Employed in the development of agrochemicals such as herbicides and fungicides.
Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-ethoxyphenyl)pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist by binding to receptors and modulating their activity.
Pathways Involved: The compound may affect signaling pathways such as the NF-κB and AP-1 pathways, which are involved in inflammation and immune responses.
Comparison with Similar Compounds
4-Chloro-2-phenylpyrimidine: Lacks the ethoxy group, making it less lipophilic.
2-(2-Ethoxyphenyl)pyrimidine: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.
4-Chloro-2-(2-methoxyphenyl)pyrimidine: Contains a methoxy group instead of an ethoxy group, influencing its electronic properties.
Uniqueness: 4-Chloro-2-(2-ethoxyphenyl)pyrimidine is unique due to the presence of both the chlorine and ethoxyphenyl groups, which confer specific reactivity and biological activity. The combination of these substituents allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-chloro-2-(2-ethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-10-6-4-3-5-9(10)12-14-8-7-11(13)15-12/h3-8H,2H2,1H3 |
InChI Key |
HCSPPDRANOGHGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


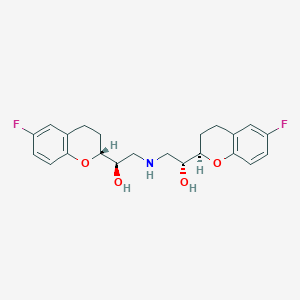
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)
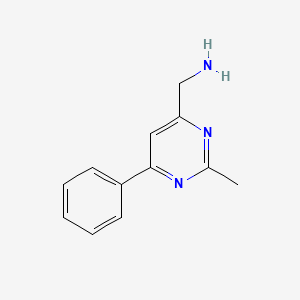

![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)

